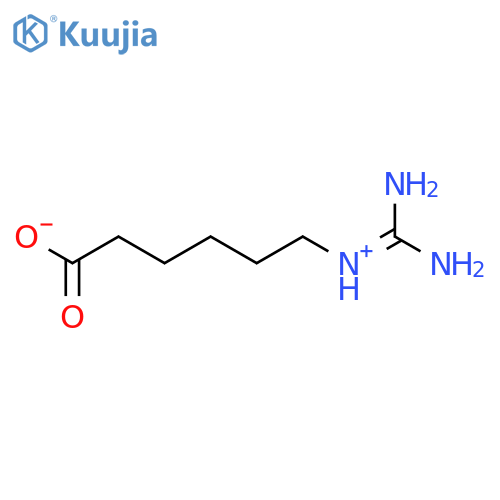Cas no 6659-35-4 (6-Guanidinecaproic acid hydrochloride)

6659-35-4 structure
商品名:6-Guanidinecaproic acid hydrochloride
6-Guanidinecaproic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-Guanidinecaproic acid hydrochloride
- 6-(diaminomethylideneamino)hexanoic acid
- 6-Guanidinocaproic Acid
- 6-carbamimidamidohexanoic acid
- 6-Guanidinohexanoic acid
- 6-Guanidino-hexansaeure
- guanidinohexanoic acid
- A835499
- W-104744
- 6-guanidino-hexanoic acid
- SCHEMBL1360401
- EINECS 229-696-6
- Epsilon-guanidinocaproic acid
- Q27144435
- epsilon-guanidinohexanoic acid
- MFCD00127891
- 6-(diaminomethyleneammonio)hexanoate
- AKOS030530838
- NSDYIDKTTPXCRH-UHFFFAOYSA-N
- epsilon-Guanidinocaproate
- 6-Guanidinohexanoic acid, >=98.0%
- GHS
- CHEBI:74123
- NS00036054
- 6659-35-4
- DTXSID50216755
-
- インチ: InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10)
- InChIKey: NSDYIDKTTPXCRH-UHFFFAOYSA-N
- ほほえんだ: N/C(=[NH+]/CCCCCC([O-])=O)/N
計算された属性
- せいみつぶんしりょう: 173.11600
- どういたいしつりょう: 173.116
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102A^2
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: ~310 °C (dec.)
- ふってん: 338.5±44.0 °C at 760 mmHg
- フラッシュポイント: 158.5±28.4 °C
- 屈折率: 1.541
- PSA: 99.20000
- LogP: 1.30540
- じょうきあつ: 0.0±1.6 mmHg at 25°C
6-Guanidinecaproic acid hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Guanidinecaproic acid hydrochloride 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
6-Guanidinecaproic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-233589-1 g |
6-Guanidinohexanoic acid, |
6659-35-4 | 1g |
¥1,459.00 | 2023-07-11 | ||
| abcr | AB465186-10g |
6-Guanidinohexanoic acid, 95%; . |
6659-35-4 | 95% | 10g |
€825.00 | 2024-04-16 | |
| abcr | AB465186-1g |
6-Guanidinohexanoic acid, 95%; . |
6659-35-4 | 95% | 1g |
€175.00 | 2024-04-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-233589-1g |
6-Guanidinohexanoic acid, |
6659-35-4 | 1g |
¥1459.00 | 2023-09-05 | ||
| Ambeed | A745707-5g |
6-Guanidinohexanoic acid |
6659-35-4 | 97% | 5g |
$950.0 | 2025-03-01 | |
| A2B Chem LLC | AB69867-2.5g |
6-Guanidinohexanoic acid |
6659-35-4 | 98% | 2.5g |
$740.00 | 2024-04-19 |
6-Guanidinecaproic acid hydrochloride 関連文献
-
Cheng-Hsun Wu,Yi-Ping Chen,Shing-Lung Liu,Fan-Ching Chien,Chung-Yuan Mou,Richard P. Cheng Org. Biomol. Chem. 2015 13 11096
-
2. Optical rotatory dispersion and circular dichroism. Part LXX. The circular dichroism of some less common amino-acidsL. Fowden,P. M. Scopes,R. N. Thomas J. Chem. Soc. C 1971 833
6659-35-4 (6-Guanidinecaproic acid hydrochloride) 関連製品
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6659-35-4)6-Guanidinecaproic acid hydrochloride

清らかである:99%
はかる:5g
価格 ($):855.0